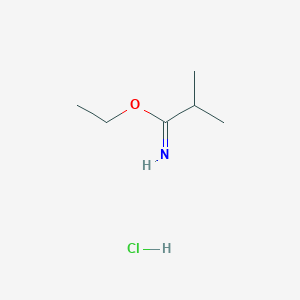
3,4-Dichlorobutyrophenone
Übersicht
Beschreibung
3,4-Dichlorobutyrophenone is a chlorinated organic compound . It is used in the synthesis of aromatic terminal allenes and aliphatic terminal alkynes from hydrazones .
Synthesis Analysis
The synthesis of 3,4-Dichlorobutyrophenone involves the chlorination of butyrophenone . It is also used as a raw material in the preparation of penconazole, a pesticide bacteriacide, through Darzen condensation and reduction, esterification, and synthesis of potassium borohydride .Molecular Structure Analysis
The molecular formula of 3,4-Dichlorobutyrophenone is C6H3Cl2O .Chemical Reactions Analysis
3,4-Dichlorobutyrophenone can be produced by the chlorination of butyrophenone . It is also used in the synthesis of penconazole .Physical And Chemical Properties Analysis
3,4-Dichlorobutyrophenone is a white solid that has the odor of chlorine . It has a melting point range of 29 - 30 °C .Wissenschaftliche Forschungsanwendungen
Synthesis of Unnatural α-Amino Acids and Heterocycles
3,4-Dichlorobutyrophenone has been utilized in the synthesis of unnatural α-amino acids and heterocycles. These compounds serve as key starting materials in the creation of diverse heterocycles like furanone, benzoxazapindione, pyridazinone, and quinoxaline derivatives. Such heterocycles have potential applications in developing new nucleoside moieties (El-Hashash & Rizk, 2013).
Preparation of Heterocyclic Compounds with Biological Activity
Another significant application of 3,4-Dichlorobutyrophenone is in the preparation of new heterocyclic compounds that exhibit antimicrobial and antifungal activities. This involves the reaction of the compound with various reagents, leading to the formation of derivatives with potential biological significance (Sayed et al., 2003).
Involvement in the Synthesis of Conducting Polymers
The compound plays a role in the synthesis and electronic properties of materials like Poly(3,4-ethylenedioxythiophene) (PEDOT), which is used as a conducting layer in various applications, particularly in organic devices. It's part of the modification process of the precursor materials (Segura et al., 2006).
Biosynthesis in Microbial Systems
3,4-Dichlorobutyrophenone derivatives have also found applications in the biosynthesis of compounds in microbial systems like Escherichia coli. This includes the production of phlorisovalerophenone, a key intermediate in humulone biosynthesis, and other compounds from renewable carbon resources (Zhou et al., 2016).
Environmental Degradation Studies
This compound has also been the subject of environmental degradation studies. For instance, the degradation of aqueous 3,4-Dichloroaniline, a related compound, in a novel dielectric barrier discharge plasma reactor, has been investigated, which is pertinent to understanding the environmental impact and degradation pathways of similar compounds (Feng et al., 2015).
Safety And Hazards
3,4-Dichlorobutyrophenone causes skin irritation and serious eye irritation. It may also cause respiratory irritation . It is recommended to avoid contact with skin and eyes, avoid formation of dust and aerosols, and avoid breathing dust/fume/gas/mist/vapors/spray . It should be stored in a well-ventilated place and kept container tightly closed .
Relevant Papers One relevant paper is a patent on the method for preparing penconazole, a pesticide bacteriacide, using 2,4-dichloro butyrophenone as a raw material .
Eigenschaften
IUPAC Name |
3,4-dichloro-1-phenylbutan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10Cl2O/c11-7-9(12)6-10(13)8-4-2-1-3-5-8/h1-5,9H,6-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDAHJRSPLTZINY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)CC(CCl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10Cl2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50480373 | |
| Record name | 3,4-DICHLOROBUTYROPHENONE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50480373 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-Dichlorobutyrophenone | |
CAS RN |
55366-27-3 | |
| Record name | 3,4-DICHLOROBUTYROPHENONE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50480373 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








phosphane](/img/structure/B1601259.png)






![Ethyl 3-oxa-bicyclo[3.1.0]hexane-6-carboxylate](/img/structure/B1601273.png)
